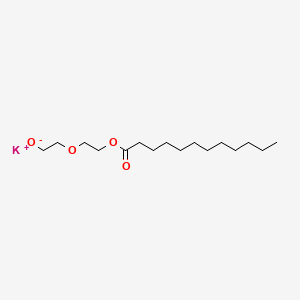

Diethylene glycol monolaurate potassium salt

Description

Diethylene glycol monolaurate potassium salt (C16H31KO4) is a potassium salt derivative of diethylene glycol monolaurate, a nonionic surfactant. It is synthesized via esterification of lauric acid with diethylene glycol, followed by neutralization with potassium hydroxide. Key synonyms include PEG-2 laurate, diglycol monolaurate, and 2-(2-hydroxyethoxy)ethyl laurate .

Properties

CAS No. |

65859-46-3 |

|---|---|

Molecular Formula |

C16H31KO4 |

Molecular Weight |

326.51 g/mol |

IUPAC Name |

potassium;2-(2-dodecanoyloxyethoxy)ethanolate |

InChI |

InChI=1S/C16H31O4.K/c1-2-3-4-5-6-7-8-9-10-11-16(18)20-15-14-19-13-12-17;/h2-15H2,1H3;/q-1;+1 |

InChI Key |

VZNDPGHDMZZVEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCC[O-].[K+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

DGML-K undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond.

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H₂SO₄ or HCl), the reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water:

Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions (e.g., NaOH or KOH), the ester undergoes saponification to form potassium laurate:

| Conditions | Catalyst | Products | Rate Factors |

|---|---|---|---|

| Acidic (pH < 3) | H⁺ | Lauric acid, diethylene glycol, K⁺ | Temperature, acid concentration |

| Basic (pH > 10) | OH⁻ | Potassium laurate, diethylene glycol | Base strength, reaction time |

Hydrolysis rates increase with temperature (60–100°C optimal) and catalyst concentration .

Transesterification

DGML-K reacts with alcohols (e.g., methanol, ethanol) to form new esters. This reaction is catalyzed by acids or bases and requires mild heating (50–80°C):

Key Parameters

-

Catalysts : Titanium isopropoxide, K₂CO₃, or enzymatic lipases.

-

Solubility : DGML-K’s insolubility in water (0.963–0.968 g/cm³ density ) necessitates polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Yield : >85% with excess alcohol and 24-hour reaction time.

Thermal Degradation

At elevated temperatures (>250°C), DGML-K decomposes via β-elimination or radical pathways, producing:

-

Lauric acid derivatives

-

Ethylene oxide oligomers

-

Potassium carbonate (residue)

Thermogravimetric Analysis Data

| Temperature Range | Mass Loss | Primary Products |

|---|---|---|

| 270–300°C | 40–50% | Decanoic acid, glycol ethers |

| 300–350°C | 20–30% | CO₂, H₂O, char |

Decomposition is accelerated in oxidative environments .

Interaction with Metal Ions

DGML-K’s potassium ion can undergo ion-exchange reactions in aqueous solutions:

This property is leveraged in detergent formulations to mitigate water hardness.

Comparison with Similar Compounds

Key Properties:

- Structure : Combines a hydrophobic lauric acid chain (C12) with a hydrophilic diethylene glycol (DEG) backbone, terminated by a potassium ion.

- Applications :

- Regulatory Status : Compliant with FDA guidelines for indirect food additives .

Comparison with Structurally Similar Compounds

Propylene Glycol Monolaurate (PGML)

- Structure : Lauric acid esterified with propylene glycol (PG).

- Key Differences: Hydrophilic Backbone: PG (3-carbon) vs. DEG (2 ethylene glycol units). Performance: PGML exhibits superior thickening in betaine-sulfate surfactant systems compared to coconut oil fatty acid monoethanolamide (CME) . Applications: Detergents, cosmetics (e.g., viscosity enhancer) .

Sorbitan Monolaurate (Span 20)

- Structure : Lauric acid esterified with sorbitan (a dehydrated sorbitol derivative).

- Key Differences: Hydrophilic-Lipophilic Balance (HLB): Span 20 has an HLB of 8.6 (lipophilic), whereas DEG monolaurate potassium salt is more hydrophilic due to the potassium ion and DEG backbone . Applications: Span 20 is widely used in pharmaceutical emulsions and low-HLB formulations .

Polyethylene Glycol (PEG) Monolaurates

- Structure : Lauric acid esterified with PEG polymers (e.g., PEG-400).

- Key Differences: Chain Length: PEG-400 monolaurate (long PEG chain) offers higher water solubility than PEG-2 (DEG-based) . Regulatory Use: PEG-400 monolaurate is approved in food packaging twine (≤0.3%) .

Glyceryl Monolaurate (GML)

- Structure : Lauric acid esterified with glycerol.

- Key Differences: Functionality: GML has antimicrobial properties, whereas DEG monolaurate potassium salt primarily acts as an emulsifier . Solubility: GML is less water-soluble due to the glycerol backbone’s shorter hydrophilic chain .

Comparative Data Table

Research Findings and Performance Insights

- Solubility and Cation Effects: Potassium salts (e.g., DEG monolaurate K<sup>+</sup>) enhance solubility in polar solvents like diethylene glycol compared to sodium analogs, critical in catalyst formulations .

- Thermal Stability : DEG-based surfactants exhibit higher thermal stability than PG or glycerol esters, making them suitable for high-temperature industrial processes .

- Environmental Impact : Potassium salts are preferred in "green" formulations due to lower toxicity profiles compared to amine-based surfactants .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Diethylene glycol monolaurate potassium salt relevant to its role as a surfactant in pharmaceutical formulations?

- The hydrophile-lipophile balance (HLB) value of diethylene glycol monolaurate is approximately 6.1–6.5, classifying it as a water-in-oil (W/O) emulsifier . This property is critical for designing emulsions in drug delivery systems. Researchers can determine HLB experimentally via the Griffin method, which involves comparing emulsification efficiency in standardized oil-water systems. Additionally, its potassium salt form enhances solubility in polar solvents, making it suitable for hydrophilic matrices .

Q. How can researchers accurately quantify the free diethylene glycol content in this compound batches to ensure compliance with pharmacopeial standards?

- Gas chromatography (GC) with flame ionization detection is recommended, adapted from USP methods for propylene glycol monolaurate analysis . A standard curve of diethylene glycol is prepared, and sample batches are analyzed for residual glycol content. Limits should align with regulatory thresholds (e.g., ≤0.1% for impurities in food-grade applications) .

Advanced Research Questions

Q. What advanced catalytic systems have been reported for the synthesis of this compound, and how do they address challenges in esterification efficiency?

- Solid-supported catalysts, such as KF/CaO on activated carbon, have demonstrated high yields (>90%) in esterification reactions by minimizing side reactions (e.g., diethylene glycol dimerization) . Alternative systems like diethylene glycol monobutyl ether potassium (DEGBE-K) improve solubility in reaction mixtures, preventing catalyst precipitation during large-scale synthesis .

Q. How does the HLB value of this compound influence its performance in stabilizing oil-in-water (O/W) versus water-in-oil (W/O) emulsions, and what experimental methods validate these effects?

- Despite its HLB favoring W/O emulsions, modifying the potassium salt concentration (e.g., 0.5–2% w/v) can shift phase behavior toward O/W systems. Conductivity measurements and microscopy (e.g., polarized light) are used to confirm emulsion type. For example, O/W emulsions exhibit higher conductivity due to continuous aqueous phases .

Q. What analytical techniques are recommended for resolving discrepancies in monoester/diester ratio determinations for this compound across different research studies?

- High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) provides superior resolution compared to GC for ester speciation. Column selection (e.g., C18 vs. phenyl-hexyl) significantly impacts separation efficiency, particularly for diester isomers . Method validation should include spike-recovery experiments to address matrix effects.

Q. How can computational modeling approaches be applied to predict the phase behavior of this compound in complex surfactant mixtures?

- Molecular dynamics (MD) simulations using force fields like GAFF2 can model surfactant aggregation and interfacial tension. Parameters derived from experimental HLB values and critical micelle concentration (CMC) data improve prediction accuracy for mixed surfactant systems .

Q. What formulation strategies mitigate the incompatibility between this compound and common tablet excipients observed in accelerated stability studies?

- Co-processing with cellulose derivatives (e.g., Avicel® pH 101) reduces hygroscopicity-induced degradation. Stability studies at 40°C/75% RH for 6 months, coupled with X-ray diffraction (XRD) analysis, confirm crystalline phase preservation .

Q. What novel characterization methods have been developed to analyze the potassium counterion distribution in this compound crystalline structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.